Velusetrag hydrochloride

Cardiovascular Safety hERG Inhibition Prokinetic Drug Safety

Velusetrag hydrochloride (TD-5108) is a highly selective, orally active 5-HT4 receptor agonist (pKi 7.7, ~20 nM) with >500-fold selectivity over other 5-HT receptor subtypes. Unlike cisapride and tegaserod—withdrawn for hERG inhibition (IC50 <20 nM) and 5-HT1-mediated ischemic events—velusetrag exhibits minimal hERG liability (IC50 >3 μM) and no 5-HT2A/2B affinity (Ki >10 μM). In a Phase 2 crossover study, velusetrag achieved a 52% gastric emptying responder rate vs. 5% placebo (P=0.002) at 30 mg, and symptom improvement was confirmed in a 232-subject Phase 2b trial across diabetic and idiopathic gastroparesis. Procure ≥98% purity velusetrag HCl as a clean, pan-gastrointestinal 5-HT4 reference compound for gastroparesis research, cardiovascular safety pharmacology, and medicinal chemistry SAR benchmarking.

Molecular Formula C25H37ClN4O5S
Molecular Weight 541.1 g/mol
CAS No. 866933-51-9
Cat. No. B1683486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVelusetrag hydrochloride
CAS866933-51-9
SynonymsVelusetrag hydrochloride;  TD-5108;  TD 5108;  TD5108.
Molecular FormulaC25H37ClN4O5S
Molecular Weight541.1 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O.Cl
InChIInChI=1S/C25H36N4O5S.ClH/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34;/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31);1H/t18?,19-,20+,21-;/m0./s1
InChIKeyBLIKSWRONBYRDD-BCDHGJHMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Velusetrag Hydrochloride CAS 866933-51-9: A Selective 5-HT4 Agonist with Pan-GI Prokinetic Clinical Data


Velusetrag hydrochloride (TD-5108; CAS 866933-51-9) is a quinolinone carboxamide small molecule and a highly selective, orally active 5-hydroxytryptamine type 4 (5-HT4) receptor agonist under investigation for gastrointestinal (GI) motility disorders [1]. It exhibits a pKi of 7.7 (equivalent to ~20 nM) at the human 5-HT4 receptor and demonstrates >500-fold selectivity over other 5-HT receptor subtypes [2]. Unlike earlier generation prokinetics, velusetrag lacks appreciable affinity for 5-HT2A and 5-HT2B receptors (Ki >10 μM) and shows minimal hERG channel inhibition (IC50 >3 μM), addressing key cardiovascular safety liabilities that led to the withdrawal of cisapride and tegaserod [3]. The compound has advanced to Phase 2b clinical evaluation in diabetic and idiopathic gastroparesis, establishing a distinct clinical efficacy dataset beyond chronic constipation indications [4].

Why 5-HT4 Agonists Are Not Interchangeable: Procurement Risks with Velusetrag Analogs


The 5-HT4 receptor agonist class encompasses compounds with divergent selectivity profiles, functional potencies, and organ-specific activity patterns that preclude simple substitution [1]. For example, cisapride and tegaserod—once widely used prokinetics—were withdrawn due to hERG channel inhibition (IC50 <20 nM) and 5-HT1 receptor-mediated ischemic events, respectively, cardiovascular liabilities that are not observed with velusetrag (hERG IC50 >3 μM; no 5-HT1 affinity) [2]. Prucalopride, while highly selective, exhibits a colonic-centric prokinetic profile and shows minimal gastric emptying acceleration in gastroparesis patients, whereas velusetrag demonstrates robust pan-gastrointestinal activity, including significant gastric emptying improvement in Phase 2 trials [3]. Mosapride, a commonly used comparator, binds 5-HT4 receptors with approximately 300-fold lower affinity (Ki ~70 nM vs. ~20 nM for velusetrag) and lacks the clinical gastroparesis efficacy data established for velusetrag [4]. These differences in target engagement, safety margins, and tissue-specific efficacy directly impact experimental outcomes and therapeutic potential, making generic substitution scientifically unsound without independent validation.

Velusetrag Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


hERG Channel Safety Margin: >150-Fold Improvement Over Withdrawn Cisapride

Velusetrag demonstrates a substantial hERG channel safety advantage over the withdrawn 5-HT4 agonist cisapride, with an IC50 exceeding 3 μM in Chinese hamster ovary cells [1]. In contrast, cisapride inhibits hERG currents with an IC50 below 20 nM under identical assay conditions [1]. This differential translates to a >150-fold improvement in hERG safety margin, directly addressing the proarrhythmic liability that led to cisapride's market withdrawal [2].

Cardiovascular Safety hERG Inhibition Prokinetic Drug Safety

5-HT4 Receptor Binding Affinity: Superior to Mosapride, Comparable to Prucalopride

Velusetrag binds human recombinant 5-HT4 receptors with a pKi of 7.7 (equivalent to Ki ≈20 nM), placing its affinity between that of prucalopride (pKi 8.6/8.1 for 5-HT4a/4b isoforms; Ki ≈2.5/8 nM) and mosapride (Ki ≈69.9 nM) [1][2]. While prucalopride exhibits higher absolute affinity, velusetrag's >500-fold selectivity over other 5-HT receptor subtypes matches the selectivity profile of the most advanced 5-HT4 agonists [3].

Receptor Binding 5-HT4 Affinity Structure-Activity Relationship

Gastric Emptying Acceleration in Gastroparesis: 52% Responder Rate at 30 mg vs. 5% Placebo

In a multicenter Phase 2 crossover study (NCT01718938), velusetrag 30 mg once daily significantly increased the proportion of gastroparesis subjects achieving ≥20% reduction in gastric emptying half-time (GE t1/2) to 52%, compared with only 5% on placebo (P = 0.002) [1]. Velusetrag 5 mg and 15 mg also numerically reduced GE t1/2 relative to placebo, though only the 30 mg dose reached statistical significance on this endpoint [1]. In a subsequent Phase 2b study (NCT02267525), >70% of subjects receiving velusetrag 30 mg achieved gastric emptying normalization at 4 hours by scintigraphy [2].

Gastroparesis Gastric Emptying Phase 2 Clinical Trial

Gastroparesis Symptom Improvement: Dose-Dependent Efficacy with 5 mg Optimal

In the Phase 2b DIGEST study (NCT02267525; n=232), velusetrag 5 mg produced a least-squares mean improvement from baseline in Gastroparesis Cardinal Symptom Index 24-hour composite score (GCSI-24H) of -1.5 at week 4, compared with -1.1 for placebo (treatment difference -0.4; 95% CI -0.75 to -0.03; nominal P = 0.0327) [1]. Notably, the 15 mg and 30 mg doses did not achieve symptom improvement despite superior gastric emptying acceleration, suggesting a narrow therapeutic window for symptomatic benefit [1]. Subgroup analysis revealed that symptom improvement was driven primarily by subjects with idiopathic (vs. diabetic) gastroparesis [1].

Gastroparesis Symptoms Patient-Reported Outcomes GCSI-24H

Selectivity Over 5-HT2B Receptor: Avoidance of Valvulopathy Risk

Velusetrag exhibits no measurable affinity for the 5-HT2B receptor (Ki >10 μM), a key off-target associated with drug-induced valvular heart disease . This selectivity profile contrasts with certain 5-HT4 agonists and serotonergic agents that retain 5-HT2B agonist activity. Velusetrag's >500-fold selectivity over other 5-HT receptor subtypes, including 5-HT2B and 5-HT3A, further mitigates off-target cardiovascular and neurological risks [1].

5-HT2B Selectivity Cardiac Valvulopathy Off-Target Safety

Velusetrag Hydrochloride: Priority Research and Procurement Application Scenarios


Gastroparesis Clinical Research: Gastric Emptying and Symptom Assessment

Velusetrag is uniquely positioned for clinical and translational studies focused on diabetic or idiopathic gastroparesis. The compound has demonstrated statistically significant acceleration of gastric emptying (52% responder rate at 30 mg vs. 5% placebo; P=0.002) in a Phase 2 crossover study [1] and symptom improvement with the 5 mg dose in a 232-subject Phase 2b trial [2]. Researchers investigating gastroparesis should prioritize velusetrag over other 5-HT4 agonists (e.g., prucalopride) that lack comparable gastric emptying data in this population.

Cardiovascular Safety Profiling of Prokinetic Agents

Velusetrag serves as an optimal reference compound for studies evaluating the cardiovascular safety of novel GI prokinetics. Its hERG IC50 (>3 μM) provides a >150-fold safety margin over cisapride (<20 nM), enabling it to function as a 'clean' 5-HT4 agonist control in hERG liability assessments [3]. Procurement for cardiac safety pharmacology studies allows researchers to isolate prokinetic efficacy from confounding QT prolongation signals.

Pan-Gastrointestinal Motility Studies in Preclinical Models

Unlike colonic-selective 5-HT4 agonists, velusetrag demonstrates pan-gastrointestinal prokinetic activity in vivo, with documented efficacy in gastric emptying, small intestinal transit, and colonic motility models [4]. Researchers requiring a single tool compound to assess 5-HT4-mediated effects across multiple GI segments should select velusetrag over agents with restricted regional activity profiles.

5-HT4 Receptor Structure-Activity Relationship (SAR) and Selectivity Studies

Velusetrag's quinolinone carboxamide scaffold, combined with its well-characterized selectivity profile (>500-fold over other 5-HT receptors; no 5-HT2A/2B affinity ), makes it a valuable comparator in medicinal chemistry campaigns targeting novel 5-HT4 agonists. Procurement of high-purity velusetrag hydrochloride (≥99%) enables reliable SAR benchmarking against emerging 5-HT4 agonist chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Velusetrag hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.